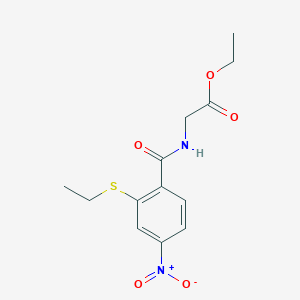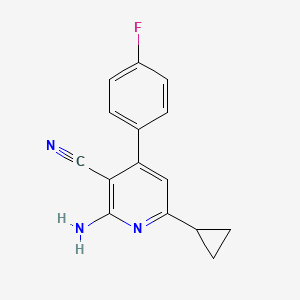
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, making them a significant focus in medicinal chemistry
Métodos De Preparación
The synthesis of 1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzimidazole core. The subsequent introduction of the 2-methoxyethyl group can be achieved through nucleophilic substitution reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the synthesis of microtubules by binding to tubulin, thereby disrupting cell division and leading to cell death . This mechanism is particularly relevant in its antiparasitic and anticancer activities.
Comparación Con Compuestos Similares
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
1-Benzyl-2-phenyl-1H-benzimidazole: Studied for its potential as a cardiotonic agent.
2-Benzyl-1-methyl-1H-benzimidazole: Investigated for its antimicrobial properties.
Conclusion
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
2-benzyl-1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Clave InChI |
DDWRKEIQSBCRKA-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)


![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)
![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid](/img/structure/B15006981.png)
![Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester](/img/structure/B15006983.png)
